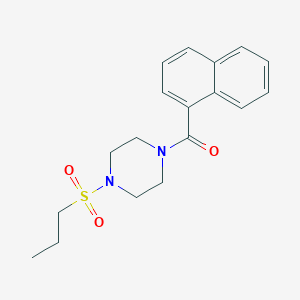![molecular formula C16H15ClN2O4 B5762684 N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CB-DIMM, is a synthetic chemical compound with potential therapeutic properties. It belongs to the class of compounds known as benzimidazole derivatives and has been studied extensively for its anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have anti-cancer properties in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in inflammation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has shown promising anti-cancer properties in various cancer cell lines and animal models. It is also relatively easy to synthesize using commercially available starting materials. One limitation of N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it has not been extensively studied for its biochemical and physiological effects, and more research is needed in this area. Another limitation is that it may not be effective against all types of cancer.
Orientations Futures
There are several future directions for research on N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of research could be to study its biochemical and physiological effects in more detail. Another area of research could be to study its effectiveness against different types of cancer and in combination with other anti-cancer drugs. Additionally, research could be done to optimize the synthesis method and to develop more efficient and cost-effective ways to produce N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Overall, N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has shown promising anti-cancer properties and is a compound worth further investigation.
Méthodes De Synthèse
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzoyl chloride to form the intermediate compound. The final product is obtained by reacting the intermediate with a primary amine in the presence of a base.
Applications De Recherche Scientifique
N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been tested in various cancer cell lines and animal models, and has shown promising results.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-7-6-10(9-14(13)22-2)15(18)19-23-16(20)11-4-3-5-12(17)8-11/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNRVJPGKTAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)




![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)